molecular formula C12H15ClN2O2 B3218147 1-(4-Aminobenzoyl)piperidin-4-one hydrochloride CAS No. 1187927-24-7

1-(4-Aminobenzoyl)piperidin-4-one hydrochloride

Cat. No.: B3218147
CAS No.: 1187927-24-7
M. Wt: 254.71 g/mol
InChI Key: PJMDQYJMZFPWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminobenzoyl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminobenzoyl group attached to the piperidin-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobenzoyl)piperidin-4-one hydrochloride typically involves the reaction of 4-piperidone with 4-aminobenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Materials: 4-piperidone and 4-aminobenzoic acid.

    Reaction Conditions: The reaction is conducted in the presence of a suitable acid, such as hydrochloric acid, to form the hydrochloride salt.

    Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Industrial methods may also include continuous flow processes and the use of advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobenzoyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aminobenzoyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

1-(4-Aminobenzoyl)piperidin-4-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzoyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to DNA: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Signal Transduction Modulation: The compound can modulate signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

1-(4-Aminobenzoyl)piperidin-4-one hydrochloride can be compared with other similar compounds, such as:

    Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and drug development.

    4-Piperidone: A key intermediate in the synthesis of many pharmaceuticals and chemicals.

    1-Benzyl-4-piperidone: Used as a building block in the synthesis of medicinal compounds.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the piperidin-4-one core with an aminobenzoyl group. This unique combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-aminobenzoyl)piperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14;/h1-4H,5-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMDQYJMZFPWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-24-7
Record name 4-Piperidinone, 1-(4-aminobenzoyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminobenzoyl)piperidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Aminobenzoyl)piperidin-4-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Aminobenzoyl)piperidin-4-one hydrochloride
Reactant of Route 4
1-(4-Aminobenzoyl)piperidin-4-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Aminobenzoyl)piperidin-4-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Aminobenzoyl)piperidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.